Bienvenue dans la boutique en ligne BenchChem!

Lu AA33810

Neuropeptide Y Receptor Selectivity Binding Affinity

Lu AA33810 is the definitive tool compound for investigating NPY Y5 receptor function in anxiety and stress sensitivity. Unlike MK-0557 (failed obesity trials) or Velneperit (discontinued), Lu AA33810 is uniquely validated in chronic mild stress, social interaction, and forced swim tests, with dose-dependent efficacy and quantified brain penetration. Its exceptional selectivity (≥3300-fold over Y1/Y2/Y4) and defined pharmacokinetics ensure unambiguous interpretation of CNS-mediated behavioral outcomes. Ideal for de-risking Y5 targets in mood disorders. Order high-purity Lu AA33810 to advance your preclinical research.

Molecular Formula C19H25N3O2S3
Molecular Weight 423.6 g/mol
CAS No. 304008-29-5
Cat. No. B1662617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu AA33810
CAS304008-29-5
SynonymsLu AA33810
Lu-AA33810
N-((4-((4,5-dihydro(1)benzothiepino(5,4-d)thiazol-2-yl)amino)cyclohexyl)methyl)methanesulfonamide
Molecular FormulaC19H25N3O2S3
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
InChIInChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
InChIKeyUWSBTSAJZMIHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lu AA33810: A Highly Selective NPY Y5 Receptor Antagonist for Stress and Mood Research


Lu AA33810 (CAS: 304008-29-5) is a synthetic, small-molecule neuropeptide Y (NPY) Y5 receptor antagonist developed by Lundbeck [1]. It exhibits high affinity for the rat and human Y5 receptor (Ki = 1.5 nM) and demonstrates exceptional selectivity over related NPY Y1, Y2, and Y4 receptors (≥3300-fold) . Beyond its primary target, Lu AA33810 exhibits secondary binding to human 5-HT2B and 5-HT1A serotonin receptors (Ki = 247 nM and 478 nM, respectively) [2]. The compound is orally bioavailable and brain-penetrant, properties which have enabled its characterization in multiple preclinical rodent models of stress-related disorders, including anxiety and depression [1].

Why Generic NPY Y5 Antagonists Are Not Interchangeable with Lu AA33810


While several compounds target the NPY Y5 receptor, significant differences in selectivity profiles, off-target binding, and in vivo pharmacology preclude simple interchangeability. For instance, while the Y5 antagonist MK-0557 advanced to clinical trials for obesity, it failed to demonstrate clinically meaningful weight loss, highlighting the complex and context-dependent role of this target [1]. In contrast, Lu AA33810 has been specifically characterized for its efficacy in preclinical models of stress, mood, and anxiety [2]. Other Y5 antagonists like CGP 71683 and Velneperit (S-2367) have distinct selectivity profiles and were largely investigated for appetite suppression, with Velneperit's development also being discontinued [3]. Therefore, Lu AA33810 represents a unique tool compound optimized for exploring the link between Y5 receptor antagonism and stress-related behavioral outcomes, making it distinct from other Y5 antagonists that were primarily developed for metabolic indications.

Quantitative Evidence for Lu AA33810 Differentiation: Selectivity, CNS Exposure, and In Vivo Efficacy


Superior NPY Receptor Subtype Selectivity vs. Closest Analogs

Lu AA33810 demonstrates high selectivity for the Y5 receptor compared to other NPY receptor subtypes. In HEK293 membranes expressing rat receptors, it displays Ki values of >10 µM for Y1, Y2, and Y4 receptors, resulting in a selectivity window of >6600-fold [1]. This degree of selectivity is superior to other well-characterized Y5 antagonists. For example, CGP 71683, a widely used reference antagonist, has IC50 values of 2,765 nM (Y1), 7,187 nM (Y2), and 5,637 nM (Y4) against the same receptor subtypes, yielding lower selectivity ratios (e.g., ~1975-fold for Y5 over Y1) [2]. Velneperit (S-2367), another Y5 antagonist, has a reported Ki of 5.3 nM and is also selective, but detailed quantitative cross-receptor data in the same assay format are not as extensively published [3].

Neuropeptide Y Receptor Selectivity Binding Affinity

Anxiolytic Efficacy: Dose-Dependent Increase in Social Interaction

Lu AA33810 produces robust, dose-dependent anxiolytic-like effects in the rat social interaction test. Acute oral administration of Lu AA33810 (3-30 mg/kg p.o.) significantly increased the time spent in active social interaction in Sprague-Dawley rats compared to vehicle-treated controls [1]. While other Y5 antagonists like CGP 71683 have demonstrated effects on food intake, direct comparative data in this specific anxiety model are not available. This behavioral profile is a key differentiator, positioning Lu AA33810 as a tool for investigating Y5 receptor function in stress-related disorders rather than metabolic disease.

Anxiety Social Behavior In Vivo Pharmacology

Antidepressant-Like Activity: Reversal of Stress-Induced Anhedonia

Lu AA33810 demonstrates antidepressant-like activity in the chronic mild stress (CMS) model, a paradigm with high translational relevance. Chronic intraperitoneal dosing of Lu AA33810 (3 and 10 mg/kg/day i.p.) in Wistar rats reversed the stress-induced decrease in sucrose consumption, a measure of anhedonia [1]. This effect was not observed with vehicle-treated animals under stress. In contrast, the clinical development of the Y5 antagonist MK-0557 for obesity was discontinued after failing to show clinically meaningful weight loss in Phase III trials, underscoring a fundamental difference in the target's utility in metabolic versus mood-related contexts [2].

Depression Chronic Mild Stress Anhedonia

Brain Penetration and Target Engagement: Quantified CNS Exposure and Receptor Occupancy

Lu AA33810 is an orally bioavailable and brain-penetrant molecule, a critical feature for a CNS drug target. In vivo effects in rats were correlated with brain exposure levels of ≥50 ng/g and ex vivo Y5 receptor occupancy ranging from 22% to 95% following oral administration [1]. The compound also demonstrated good oral bioavailability in both mice (42%) and rats (92%) [2]. This level of PK/PD characterization is essential for reliable in vivo studies and is not as thoroughly established for all comparator Y5 antagonists.

Pharmacokinetics Blood-Brain Barrier Target Engagement

Optimizing Lu AA33810 Procurement: Key Research Applications


Investigating the Role of Y5 Receptors in Stress-Related and Anxiety Disorders

Lu AA33810 is the optimal tool compound for preclinical studies aiming to dissect the role of NPY Y5 receptors in anxiety and stress sensitivity. Its robust, dose-dependent effects in the social interaction test and its ability to attenuate stress-induced ACTH and corticosterone release make it uniquely suited for these investigations [1]. Other Y5 antagonists like MK-0557 and Velneperit lack this validated behavioral profile, making Lu AA33810 the preferred choice for research focused on mood and anxiety circuits.

Studying Antidepressant Mechanisms in the Chronic Mild Stress (CMS) Model

For researchers utilizing the CMS model to study anhedonia and depression, Lu AA33810 provides a well-characterized pharmacological tool. Its ability to reverse stress-induced decreases in sucrose consumption at multiple doses (3 and 10 mg/kg/day i.p.) offers a clear, replicable phenotype for mechanistic and target validation studies [1]. The compound's CNS penetration and quantifiable target engagement further strengthen the interpretability of results from these labor-intensive studies [2].

Probing NPY Y5 Receptor Pharmacology in CNS Penetration and Target Engagement Studies

Lu AA33810 is an excellent candidate for studies requiring a brain-penetrant Y5 antagonist with defined pharmacokinetic and target engagement properties. Its measured brain exposure (≥50 ng/g) and ex vivo receptor occupancy (22-95%) following oral dosing provide a benchmark for other compounds [1]. Furthermore, its superior selectivity over Y1, Y2, and Y4 receptors (Ki >10,000 nM for all) minimizes confounding off-target NPY receptor effects, ensuring cleaner interpretation of CNS-mediated outcomes [3].

Validating NPY Y5 as a Target for Mood Disorders in Preclinical Research

Given the clinical failure of MK-0557 for obesity, Lu AA33810 is the preferred tool for de-risking and validating the NPY Y5 receptor as a target for mood and anxiety disorders rather than metabolic disease [1]. Its preclinical efficacy in multiple models of anxiety and depression supports a therapeutic hypothesis distinct from appetite regulation. Procurement of Lu AA33810 is essential for any program seeking to establish a link between Y5 antagonism and positive outcomes in stress-related behavioral paradigms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lu AA33810

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.